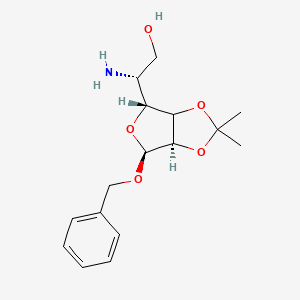

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a significant role in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside typically involves the protection of hydroxyl groups, followed by the introduction of an amino group at the 5-position. The isopropylidene group is used to protect the 2,3-hydroxyl groups, and the benzyl group is introduced to protect the anomeric hydroxyl group. The amino group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems can enhance the efficiency and consistency of production.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

Major products formed from these reactions include nitro or nitroso derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Glycobiology Research

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside serves as a valuable biochemical reagent in glycobiology. It is utilized for studying glycan structures and their interactions with proteins, which are critical for understanding cellular processes such as signaling, adhesion, and immune responses.

Key Applications:

- Glycan Profiling : This compound aids in the analysis of glycan structures associated with various biological systems.

- Protein-Glycan Interactions : It is used to investigate how glycans influence protein function and stability.

Drug Development

The compound has shown potential as a lead molecule in drug discovery, particularly as an inhibitor targeting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.

DPP-4 Inhibition:

- Mechanism of Action : By inhibiting DPP-4, this compound can enhance the activity of incretin hormones, leading to improved glucose control in diabetes patients. Molecular docking studies have indicated strong binding affinities between this compound and DPP-4 active sites, suggesting its potential as a therapeutic agent for diabetes management .

Case Study:

A study developed a library of phytochemicals that included this compound. The compound exhibited a binding affinity of −8.3 kcal/mol towards DPP-4, demonstrating its potential role in developing novel antidiabetic drugs .

Biochemical Assays

The compound is employed in various biochemical assays to assess its effects on different biological pathways.

Applications in Assays:

- Cell-based Compound Screening : Used to evaluate the biological activity of compounds on cell lines.

- Kinase Screening Services : Investigates the interaction of the compound with various kinases involved in signaling pathways.

Pharmacological Studies

Research has indicated that this compound may have broader pharmacological implications beyond diabetes treatment.

Potential Areas of Impact:

- Anti-inflammatory Effects : DPP-4 inhibitors have been associated with anti-inflammatory properties, which could extend the therapeutic uses of this compound .

- Cancer Research : The modulation of immune responses via DPP-4 inhibition opens avenues for exploring its role in cancer therapy.

Molecular Dynamics Simulations

Molecular dynamics simulations have been utilized to study the stability and interactions of this compound with biological macromolecules.

Findings from Simulations:

These simulations provide insights into the binding dynamics and structural variations of the compound when interacting with target proteins, contributing to a deeper understanding of its potential applications in drug design .

Summary Table

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Glycobiology | Glycan profiling, protein-glycan interaction studies | Essential for understanding cellular processes |

| Drug Development | DPP-4 inhibition for diabetes treatment | Strong binding affinity; potential therapeutic candidate |

| Biochemical Assays | Cell-based screening, kinase interactions | Evaluates biological activity |

| Pharmacological Studies | Anti-inflammatory effects; potential cancer applications | Broader implications beyond glucose control |

| Molecular Dynamics Simulations | Stability and interaction studies | Insights into binding dynamics and structural variations |

Mécanisme D'action

The mechanism of action of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, selectively targeting intricate molecular pathways involved in glycan synthesis and degradation. This selective inhibition allows researchers to study the role of glycans in various biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-alpha-D-mannofuranoside

- Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-beta-D-mannofuranoside

Uniqueness

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is unique due to its specific structural features, such as the isopropylidene protection at the 2,3-positions and the benzyl protection at the anomeric position. These features make it a valuable tool in glycobiology research, allowing for selective reactions and studies of glycan structures and functions .

Activité Biologique

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside (commonly referred to as BAM) is a glycosylamine derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H23N1O5

- CAS Number : 91364-19-1

- Molecular Weight : 283.34 g/mol

BAM has been identified as a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion. Inhibition of DPP-4 can enhance the activity of these hormones, leading to improved glycemic control. The binding affinity of BAM to DPP-4 has been assessed through molecular docking studies, revealing significant interactions with key active site residues such as Glu205 and Tyr662 .

Antidiabetic Potential

Recent studies have highlighted BAM's potential as a natural DPP-4 inhibitor. In a computational study involving a library of phytochemicals, BAM exhibited a binding affinity of -8.3 kcal/mol to the DPP-4 enzyme, indicating strong inhibitory potential . This suggests that BAM could be developed into a therapeutic agent for managing type 2 diabetes by enhancing incretin hormone activity.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of BAM have been evaluated using ADME/Tox predictions, which assess absorption, distribution, metabolism, and excretion characteristics. These analyses indicate that BAM adheres to Lipinski's Rule of Five, suggesting favorable drug-like properties and potential safety for further development .

Research Findings and Case Studies

Several studies have investigated the biological activity of BAM:

- In Vitro Studies : Laboratory experiments demonstrated that BAM effectively inhibits DPP-4 activity in cell cultures, leading to increased levels of active incretin hormones .

- Molecular Dynamics Simulations : These simulations confirmed the stability of the BAM-DPP-4 complex over time, indicating that the compound maintains its binding affinity under physiological conditions .

- Bioactivity Assessment : Using bioactivity scoring systems, BAM was classified as biologically active with a score greater than zero, further supporting its potential therapeutic applications .

Summary of Biological Activities

Propriétés

Numéro CAS |

91364-19-1 |

|---|---|

Formule moléculaire |

C16H23NO5 |

Poids moléculaire |

309.36 g/mol |

Nom IUPAC |

(2R)-2-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol |

InChI |

InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12-,13+,14+,15+/m1/s1 |

Clé InChI |

ANHILBIEGHGLGI-MRLBHPIUSA-N |

SMILES |

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |

SMILES isomérique |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](CO)N)OCC3=CC=CC=C3)C |

SMILES canonique |

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |

Synonymes |

Phenylmethyl 5-Amino-5-deoxy-2,3-O-(1-methylethylidene)-α-D-mannofuranoside; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.